Ferrlecit 100

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

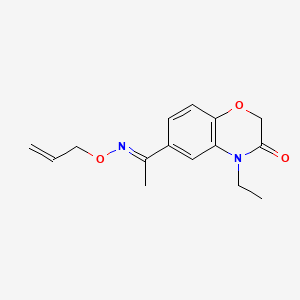

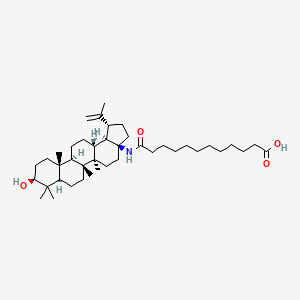

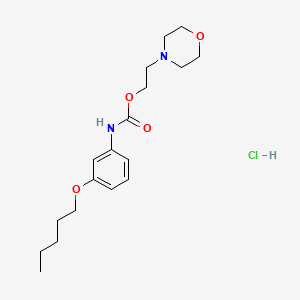

Synthetic Routes and Reaction Conditions: Ferrlecit 100 is synthesized by forming a complex between ferric ions and gluconate in an alkaline aqueous solution. The structural formula is considered to be [NaFe2O3(C6H11O7)(C12H22O11)5]n≈200 . The preparation involves dissolving ferric chloride in water, followed by the addition of sodium gluconate and sucrose. The solution is then adjusted to an alkaline pH to stabilize the complex.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing and reaction vessels to ensure the proper formation of the ferric gluconate complex. The solution is filtered and sterilized before being packaged into ampules for intravenous injection. Each ampule contains 62.5 mg of elemental iron as the sodium salt of a ferric ion carbohydrate complex in an alkaline aqueous solution with approximately 20% sucrose .

化学反応の分析

Types of Reactions: Ferrlecit 100 primarily undergoes complexation reactions where ferric ions form stable complexes with gluconate and sucrose. It does not typically undergo oxidation or reduction reactions under normal physiological conditions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as ferric chloride, sodium gluconate, and sucrose. The reaction conditions include an alkaline pH to stabilize the complex and prevent precipitation of ferric hydroxide.

Major Products Formed: The major product formed is the sodium ferric gluconate complex, which is a stable macromolecular complex with an apparent molecular weight on gel chromatography of 289,000 – 440,000 daltons .

科学的研究の応用

Ferrlecit 100 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat iron deficiency anemia in patients with chronic kidney disease undergoing hemodialysis . In biology, it is used to study iron metabolism and its role in various enzymatic processes. In chemistry, it serves as a model compound for studying complexation reactions and the stability of macromolecular complexes .

作用機序

The mechanism of action of Ferrlecit 100 involves the endocytosis of the complex by macrophages of the reticuloendothelial system. Within the endosome of the macrophage, lysosomes fuse with the endosome, creating an acidic environment that leads to the cleavage of the complex from iron. The iron is then incorporated into ferritin, transferrin, or hemoglobin . This process helps restore iron levels in the body, which is critical for normal hemoglobin synthesis and oxygen transport .

類似化合物との比較

Ferrlecit 100 can be compared with other intravenous iron replacement products such as ferric carboxymaltose (Injectafer), ferumoxytol (Feraheme), iron sucrose (Venofer), and low molecular weight iron dextran (INFeD) . Unlike these compounds, this compound is known for its stability and lower incidence of adverse reactions. Its unique macromolecular structure and high molecular weight contribute to its efficacy and safety profile .

List of Similar Compounds:- Ferric carboxymaltose (Injectafer)

- Ferumoxytol (Feraheme)

- Iron sucrose (Venofer)

- Low molecular weight iron dextran (INFeD)

This compound stands out due to its specific formulation and the stability of its ferric gluconate complex, making it a preferred choice for treating iron deficiency anemia in certain patient populations .

特性

CAS番号 |

77257-36-4 |

|---|---|

分子式 |

C24H44FeNaO28 |

分子量 |

859.4 g/mol |

IUPAC名 |

sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/4C6H12O7.Fe.Na/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h4*2-5,7-11H,1H2,(H,12,13);;/q;;;;+3;+1/p-4/t4*2-,3-,4+,5-;;/m1111../s1 |

InChIキー |

OZNJXEMJJHFYON-MLBGHZOFSA-J |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |

正規SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)

![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)